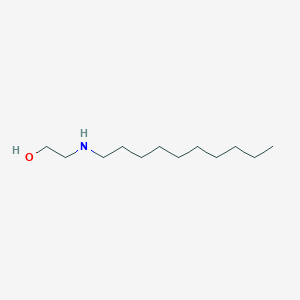

N-Decylaminoethanol

Description

BenchChem offers high-quality N-Decylaminoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Decylaminoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(decylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNIZPXBKOEEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398898 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-28-8 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Decylaminoethanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Decylaminoethanol, with the CAS number 15196-28-8, is an amino alcohol characterized by a ten-carbon alkyl chain (decyl group) attached to an ethanolamine moiety.[1] This amphiphilic structure, possessing both a hydrophobic alkyl tail and a hydrophilic amino-alcohol headgroup, makes it a molecule of significant interest in various chemical and biomedical applications.[1] While it serves as a versatile chemical building block, its most notable application lies in the field of medicinal chemistry, specifically as a constituent of lipidic amino alcohols investigated for their potent antileishmanial activity.[2][3] This guide provides an in-depth overview of the chemical properties, synthesis, biological applications, and safety considerations of N-Decylaminoethanol, tailored for researchers and professionals in drug development.

Physicochemical Properties

N-Decylaminoethanol is typically an off-white, low-melting solid or a colorless to pale yellow liquid.[1][4] Its molecular structure and key identifiers are fundamental to its chemical behavior and are summarized below.

Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 15196-28-8 | [2][5] |

| Molecular Formula | C₁₂H₂₇NO | [2][5] |

| Molecular Weight | 201.35 g/mol | [2][5] |

| IUPAC Name | 2-(decylamino)ethanol | [5] |

| Synonyms | N-Decyl Ethanolamine, 2-(Decylamino)-ethanol | [4][5] |

Structural and Physical Data

A comprehensive summary of the physical and computed properties of N-Decylaminoethanol is presented in the following table, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Appearance | White to Off-White Low Melting Solid | [4][5] |

| Boiling Point | 308.7 °C at 760 mmHg | [5] |

| Density | 0.864 g/cm³ | [5] |

| Flash Point | 67.5 °C | [5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

| SMILES | CCCCCCCCCCNCCO | [1] |

| InChI | InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | [1] |

| InChIKey | PJNIZPXBKOEEGD-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 11 | [5] |

Synthesis of N-Decylaminoethanol

The synthesis of N-Decylaminoethanol can be efficiently achieved through the selective N-alkylation of monoethanolamine. A robust and high-yield approach involves the use of a phase-transfer catalysis (PTC) system, which facilitates the reaction between the water-soluble ethanolamine and the water-insoluble alkylating agent, decyl bromide.[3][6][7]

Reaction Principle

The underlying principle of this synthesis is the nucleophilic substitution reaction where the amino group of monoethanolamine acts as a nucleophile, attacking the electrophilic carbon of decyl bromide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. The catalyst transports the deprotonated ethanolamine from the aqueous phase to the organic phase where the alkylating agent resides, thereby enabling the reaction to proceed.[3][6] Controlling the stoichiometry of the reactants is key to favoring mono-alkylation and minimizing the formation of the di-alkylated byproduct.[3][7]

Figure 1: Conceptual workflow of N-Decylaminoethanol synthesis via Phase-Transfer Catalysis.

Experimental Protocol: Selective N-Alkylation

This protocol is adapted from the general methodology for selective N-alkylation of monoethanolamine under phase-transfer catalysis conditions.[3][6]

Materials:

-

Monoethanolamine (MEA)

-

Decyl bromide

-

Potassium hydroxide (KOH), 40% aqueous solution

-

Tetrabutylammonium bromide (TBAB)

-

Diethyl ether or chloroform for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Reaction flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine monoethanolamine, a 40% aqueous solution of potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide (e.g., 10 mol%). A reactant ratio of 1:1 (monoethanolamine to decyl bromide) is recommended to promote mono-alkylation.[3]

-

Addition of Alkylating Agent: While vigorously stirring the mixture, add decyl bromide dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 85-90 °C.[3][7]

-

Reaction Time: Maintain the reaction at the specified temperature with continuous stirring for approximately 3 hours to ensure completion.[3]

-

Work-up: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using diethyl ether or chloroform.

-

Isolation and Drying: Collect the organic phase and dry it over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure N-Decylaminoethanol.

Application in Antileishmanial Drug Development

A significant body of research highlights the potential of lipidic amino alcohols as effective antileishmanial agents. N-Decylaminoethanol is a key compound within this class, demonstrating notable in vitro activity against Leishmania species.[2]

Biological Activity and Significance

Research by Coimbra et al. has demonstrated that a series of synthesized lipidic amino alcohols, including N-decyl aminoalcohol, exhibit potent inhibitory effects on the growth of Leishmania amazonensis and Leishmania chagasi promastigotes.[2] Notably, some of these compounds displayed IC₅₀ values below 10 µM, indicating significant biological activity.[2] The lipophilic decyl chain is crucial for this activity, as it is believed to facilitate interaction with and disruption of the parasite's cell membrane. This line of research positions N-Decylaminoethanol and its derivatives as promising lead compounds for the development of new therapies for leishmaniasis, a neglected tropical disease with limited treatment options.

Putative Mechanism of Action

While the precise signaling pathways are still under investigation, the mechanism of action for related amino alkanols against trypanosomatids is thought to involve the disruption of mitochondrial function. Studies on similar compounds have shown that they can induce severe mitochondrial swelling and inhibit Complex II (succinate reductase) of the mitochondrial respiratory chain in Leishmania donovani. This leads to a rapid depletion of intracellular ATP, ultimately causing parasite death. The amphiphilic nature of N-Decylaminoethanol likely plays a role in its ability to penetrate parasitic membranes and target these intracellular organelles.

Figure 2: Postulated mechanism of antileishmanial action for N-Decylaminoethanol.

Experimental Protocol: In Vitro Antileishmanial Assay

The following is a representative protocol for assessing the in vitro activity of N-Decylaminoethanol against Leishmania amazonensis promastigotes, based on standard methodologies.[4][8][9][10]

Materials:

-

Leishmania amazonensis promastigotes

-

Schneider's insect medium or M199 medium

-

Fetal Bovine Serum (FBS)

-

N-Decylaminoethanol

-

Resazurin or MTT solution

-

96-well microtiter plates

-

Incubator (26-27 °C)

-

Microplate reader

Procedure:

-

Parasite Culture: Culture Leishmania amazonensis promastigotes in Schneider's or M199 medium supplemented with 10% heat-inactivated FBS at 26-27 °C.

-

Assay Preparation: Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10⁶ promastigotes/mL in fresh culture medium.

-

Compound Dilution: Prepare a stock solution of N-Decylaminoethanol in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final concentrations for the assay.

-

Incubation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Then, add 100 µL of the various dilutions of N-Decylaminoethanol to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).

-

Exposure: Incubate the plates at 26-27 °C for 72 hours.

-

Viability Assessment: After incubation, add 20 µL of resazurin solution (or MTT) to each well and incubate for another 4-6 hours.

-

Data Analysis: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the log of the compound concentration.

Safety and Handling

According to the available Safety Data Sheet (SDS), N-Decylaminoethanol is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard. However, it is intended for research use only and standard laboratory safety precautions should be followed.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust or vapors. If irritation occurs, move to fresh air.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Toxicity: Acute toxicity data is largely unavailable, and it is noted that 100% of the mixture consists of ingredients of unknown toxicity. It may cause long-lasting harmful effects to aquatic life.

Conclusion

N-Decylaminoethanol is an amphiphilic amino alcohol with well-defined physicochemical properties. Its synthesis via selective N-alkylation is a feasible and scalable process. The primary significance of this compound for the intended audience lies in its demonstrated potential as a scaffold for the development of novel antileishmanial drugs. The insights into its biological activity and putative mechanism of action provide a strong rationale for its further investigation in medicinal chemistry and drug discovery programs. As with all research chemicals, appropriate safety measures should be implemented during its handling and use.

References

-

PubChem. (n.d.). 2-(Decylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Coimbra, E. S., de Almeida, M. V., da Silva, A. D., & Le Hyaric, M. (2010). Synthesis and antileishmanial activity of lipidic amino alcohols. Chemical Biology & Drug Design, 75(2), 233-235.

-

Xi'an Qiyue Biological Technology Co., Ltd. (2024). CAS:15196-28-8;N-Decylaminoethanol. Retrieved from [Link]

- Albuquerque, L. W. N., et al. (2024). In vitro evaluation against Leishmania amazonensis and Leishmania chagasi of medicinal plant species of interest to the Unified Health System. Anais da Academia Brasileira de Ciências, 96(3).

-

Pentamidine-Functionalized Polycaprolactone Nanofibers Produced by Solution Blow Spinning for Controlled Release in Cutaneous Leishmaniasis Treatment. (n.d.). MDPI. Retrieved from [Link]

- Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21.

-

Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Retrieved from [Link]

-

Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave. Retrieved from [Link]

-

Activity against promastigotes and intracellular amastigotes of... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 15196-28-8: 2-(decylamino)ethanol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]

- 4. The Anti-Leishmania amazonensis and Anti-Leishmania chagasi Action of Copper(II) and Silver(I) 1,10-Phenanthroline-5,6-dione Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

An In-Depth Technical Guide to the Synthesis of 2-(Decylamino)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Decylamino)ethanol (DAE), a secondary amino alcohol with applications in materials science, surfactant chemistry, and as a precursor for more complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the prevailing synthesis pathway, including mechanistic insights, detailed experimental protocols, and methods for purification and characterization. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles. Alternative synthetic strategies are also discussed and compared.

Introduction and Strategic Overview

2-(Decylamino)ethanol, also known as N-decylethanolamine, is a bifunctional molecule featuring a secondary amine and a primary alcohol. This structure imparts amphiphilic properties, making it a valuable intermediate in the production of specialty surfactants, corrosion inhibitors, and functional coatings. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to maximize the yield of the desired secondary amine and minimize common side products.

The most direct and widely applicable method for the synthesis of 2-(Decylamino)ethanol is the nucleophilic substitution reaction between a primary amine (decylamine) and a 2-carbon electrophile bearing a leaving group and a hydroxyl function, typically 2-chloroethanol. This SN2 reaction is favored for its operational simplicity and the ready availability of starting materials.

This guide will focus primarily on this robust pathway, delving into the mechanistic rationale, a step-by-step laboratory protocol, and a thorough discussion of process control to mitigate side reactions.

Primary Synthesis Pathway: N-Alkylation of Decylamine with 2-Chloroethanol

The core of this synthesis is the N-alkylation of decylamine. The lone pair of electrons on the nitrogen atom of decylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol that bears the chlorine atom. The chlorine atom, being a good leaving group, is displaced. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Mechanism and Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

-

Step 1: Nucleophilic Attack. The primary amine, decylamine, attacks the carbon atom bonded to the chlorine in 2-chloroethanol. This is the rate-determining step.

-

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.

-

Step 3: Product Formation & Proton Transfer. The C-Cl bond fully cleaves, and the initial product is the protonated form of 2-(decylamino)ethanol hydrochloride. A base, such as potassium carbonate, is introduced to deprotonate the nitrogen, yielding the free secondary amine and preventing the reaction from stalling.

Causality of Experimental Choices:

-

Choice of Electrophile: 2-Chloroethanol is preferred over 2-bromoethanol or 2-iodoethanol primarily due to cost and stability, despite the latter having better leaving groups. 2-Chloroethanol provides a good balance of reactivity and economic viability for scale-up.

-

Solvent Selection: A polar protic solvent like ethanol is often used. It effectively solvates the ionic intermediates and reactants, facilitating the reaction. Furthermore, it is easy to remove during workup.

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, sufficiently strong to neutralize the generated HCl, and its insolubility in many organic solvents simplifies its removal by filtration after the reaction.[1] Using a stronger base like sodium hydroxide could promote the elimination of HCl from 2-chloroethanol to form ethylene oxide, introducing an alternative and potentially less controlled reaction pathway.[2]

-

Temperature Control: The reaction is typically heated to reflux to ensure a reasonable reaction rate. However, excessive temperatures can increase the likelihood of side reactions. A temperature range of 70-80°C is a common and effective compromise.

Potential Side Reactions

The primary competing reaction is overalkylation. The product, 2-(decylamino)ethanol, is a secondary amine and is also nucleophilic—often more so than the starting primary amine. It can therefore react with another molecule of 2-chloroethanol to form the tertiary amine, N,N-bis(2-hydroxyethyl)decylamine .

To control this, a molar excess of the primary amine (decylamine) is typically used. This statistical approach increases the probability that a molecule of 2-chloroethanol will collide with a molecule of decylamine rather than the product.[3][4]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-alkylation of primary amines with haloalcohols.[4]

Materials and Equipment:

-

Decylamine (C₁₀H₂₃N, FW: 157.30 g/mol )[5]

-

Anhydrous Potassium Carbonate (K₂CO₃, FW: 138.21 g/mol )[1]

-

Absolute Ethanol (CH₃CH₂OH)[8]

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is dry. The system should be under an inert atmosphere (e.g., Nitrogen).

-

Charging Reactants: To the flask, add decylamine (31.46 g, 0.20 mol, 2.0 equiv) and anhydrous potassium carbonate (16.58 g, 0.12 mol, 1.2 equiv). Add 200 mL of absolute ethanol to the flask.

-

Addition of 2-Chloroethanol: Dissolve 2-chloroethanol (8.05 g, 0.10 mol, 1.0 equiv) in 50 mL of absolute ethanol and place this solution in the dropping funnel.

-

Reaction: Begin stirring the mixture in the flask and heat to a gentle reflux (approx. 78°C). Once refluxing, add the 2-chloroethanol solution dropwise over a period of 1 hour.

-

Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the disappearance of 2-chloroethanol.[5][9][10]

-

Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 20 mL).

-

Workup - Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

-

Workup - Extraction: Dissolve the resulting residue in 150 mL of dichloromethane. Wash the organic layer with saturated sodium chloride solution (brine, 2 x 75 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product as a viscous oil.

Purification

The crude product will likely contain unreacted decylamine and potentially small amounts of the dialkylated byproduct. Purification is best achieved by vacuum distillation .[6][7]

-

Setup: Use a short-path distillation apparatus to minimize product loss.

-

Conditions:

-

The unreacted decylamine (b.p. ~221°C at atm. pressure) will distill first.

-

The desired product, 2-(Decylamino)ethanol (b.p. estimated >250°C at atm. pressure), will distill at a higher temperature. Under vacuum (e.g., 1-2 mmHg), the boiling point will be significantly lower, likely in the range of 130-160°C, which prevents thermal decomposition.[7][11]

-

The tertiary amine byproduct will have a still higher boiling point and will largely remain in the distillation flask.

-

Visualization of Workflow

Caption: Workflow for the synthesis of 2-(Decylamino)ethanol.

Alternative Synthesis Pathway: Reaction with Ethylene Oxide

An alternative industrial route involves the direct reaction of decylamine with ethylene oxide.[7] This method avoids the use of halogenated compounds but requires specialized equipment to handle gaseous and highly reactive ethylene oxide safely.

Mechanism: The reaction is a ring-opening of the epoxide. The amine's lone pair attacks one of the carbons of the ethylene oxide ring, leading to the opening of the three-membered ring and formation of an N-C bond. A subsequent proton transfer yields the final product.

Caption: Reaction of Decylamine with Ethylene Oxide.

Comparison of Pathways:

| Feature | 2-Chloroethanol Pathway | Ethylene Oxide Pathway |

| Safety | Uses toxic and corrosive reagents.[1][6][9] | Ethylene oxide is a flammable, toxic, and carcinogenic gas requiring specialized handling.[12][13][14] |

| Byproducts | Inorganic salts (KCl), water, and potential for overalkylation. | Primarily overalkylation products (tertiary amine, polyethoxylates). |

| Control | Easier to control on a lab scale; stoichiometry is managed with liquids. | Requires precise control of gas flow, temperature, and pressure; highly exothermic.[7] |

| Atom Economy | Lower, as HCl is generated and neutralized. | Higher, as it is an addition reaction. |

| Suitability | Well-suited for laboratory and small-to-medium scale synthesis. | Preferred for large-scale industrial production where specialized equipment is available. |

Characterization of 2-(Decylamino)ethanol

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR):

-

δ ~3.6 ppm (triplet, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

-

δ ~2.7 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrogen (-N-CH₂-).

-

δ ~2.6 ppm (triplet, 2H): Protons on the carbon of the decyl chain adjacent to the nitrogen (-N-CH₂-C₉H₁₉).

-

δ ~2.5-3.0 ppm (broad singlet, 2H): Protons of the amine and hydroxyl groups (NH and OH). Position is variable and depends on solvent and concentration.

-

δ ~1.2-1.5 ppm (multiplet, 16H): Methylene protons of the decyl chain.

-

δ ~0.9 ppm (triplet, 3H): Terminal methyl group of the decyl chain (-CH₃).

¹³C NMR (Carbon NMR): [18][19]

-

δ ~60-62 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

-

δ ~50-52 ppm: Carbon adjacent to the nitrogen (-N-CH₂-).

-

δ ~49-51 ppm: Carbon of the decyl chain adjacent to the nitrogen (-N-CH₂-C₉H₁₉).

-

δ ~32 ppm, ~29 ppm (multiple peaks), ~27 ppm, ~22 ppm: Carbons of the decyl chain.

-

δ ~14 ppm: Terminal methyl carbon of the decyl chain.

FT-IR (Fourier-Transform Infrared Spectroscopy): [8][20][21][22]

-

3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

-

2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl chain.

-

~1465 cm⁻¹: C-H bending (scissoring) of methylene groups.

-

~1050-1150 cm⁻¹ (strong): C-N and C-O stretching vibrations.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for confirming the molecular weight and assessing the purity of the product.[5][9][10][23] The sample is typically derivatized before analysis to improve volatility and peak shape.[9] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 201.35 g/mol .[24]

Safety and Handling

All synthesis steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | Key Hazards | PPE & Handling Precautions |

| Decylamine | Corrosive, causes severe skin and eye burns. Toxic if swallowed or in contact with skin.[9][11][18][24] | Use in a fume hood. Avoid all contact with skin and eyes. Wear acid-resistant gloves and face shield. |

| 2-Chloroethanol | Flammable liquid. Fatal if swallowed, in contact with skin, or if inhaled.[3][6][7][25] | Use only in a chemical fume hood with extreme caution. Prevent all contact and inhalation. Store away from heat/ignition sources. |

| Potassium Carbonate | Causes serious eye irritation and skin irritation.[1][4][26] | Avoid creating dust. In case of contact, flush with copious amounts of water. |

| Ethanol | Highly flammable liquid and vapor. | Keep away from open flames and sparks. |

Conclusion

The synthesis of 2-(Decylamino)ethanol via the N-alkylation of decylamine with 2-chloroethanol is a robust and accessible method for laboratory-scale production. The success of the synthesis hinges on understanding the SN2 mechanism and implementing strategic controls, such as using an excess of the primary amine, to suppress the formation of the tertiary amine byproduct. This guide provides the necessary theoretical framework and a detailed, actionable protocol for researchers to produce and characterize this versatile chemical intermediate with a high degree of confidence and safety.

References

-

Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035. Available at: [Link]

-

Wikipedia contributors. (2023). Vacuum distillation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available at: [Link]

-

Garg, N. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]

-

Gautam, V., & Ganesan, A. (2015). Pitfalls in the sample preparation and analysis of N-acylethanolamines. ResearchGate. Available at: [Link]

-

Reddy, K. L., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(65), 34533-34538. Available at: [Link]

-

MedlinePlus. (2025). Potassium carbonate poisoning. MedlinePlus Medical Encyclopedia. Available at: [Link]

-

ESPI Metals. (n.d.). Potassium Carbonate. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Decylamino)ethanol. PubChem Compound Database. Available at: [Link]

-

YouTube. (2021). Vacuum Distillation. Available at: [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

-

Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Phenomenex. (2022). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-DIETHYLAMINOETHANOL (DEAE). Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Available at: [Link]

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

-

ResearchGate. (2025). The synthesis and spectral characterization of N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl] amino} ethyl)N ',N '-dihydroxyethanediimidamide and its complexes. Available at: [Link]

-

AöL e.V. (n.d.). Ethylene oxide and 2-chloroethanol residues. Available at: [Link]

-

European Journal of Chemistry. (n.d.). View of Synthesis and spectral characterization of some heterocyclic nitrogen compounds. Available at: [Link]

-

Semantic Scholar. (2002). Synthesis, Characterization and Spectral Studies of Triethanolamine Complexes of Metal Saccharinates. Crystal Structures of 2 AND [Cu2(μ-TEA)2(SAC)2]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... | Download Scientific Diagram. Available at: [Link]

-

PubMed. (n.d.). [Decontamination of some spices by ethylene oxide. Development of 2-chloroethanol and ethylene glycol during the preservation]. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol - the NIST WebBook. Available at: [Link]

-

relana®. (2021). Communication Note 21-02 - Ethylene oxide and 2-Chloroethanol. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available at: [Link]

-

Shimadzu. (n.d.). eA637 Determination of Ethanol Content in and Simple Fail/Pass Judgment of Alcohol Hand Sanitizer by FTIR. Available at: [Link]

-

LCGC International. (2022). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. Available at: [Link]

-

Agilent. (2022). Simultaneous Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities: Challenges and Solutions. Available at: [Link]

-

Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Available at: [Link]

-

ResearchGate. (2015). (PDF) Synthesis, spectral characterization, electrochemical, anti-microbial, DNA binding and cleavage studies of new binuclear Schiff base metal(II) complexes derived from o-hydroxyacetophenone. Available at: [Link]

Sources

- 1. [PDF] Selective Access to Secondary Amines by a Highly Controlled Reductive Mono‐N‐Alkylation of Primary Amines. | Semantic Scholar [semanticscholar.org]

- 2. 2-Dimethylaminoethanol(108-01-0) 13C NMR [m.chemicalbook.com]

- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. bre.com [bre.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. youtube.com [youtube.com]

- 12. dok.aoel.org [dok.aoel.org]

- 13. [Decontamination of some spices by ethylene oxide. Development of 2-chloroethanol and ethylene glycol during the preservation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. relana-online.de [relana-online.de]

- 15. 2-Methylaminoethanol (109-83-1) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-(Butylamino)ethanol (111-75-1) IR Spectrum [chemicalbook.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. researchgate.net [researchgate.net]

- 21. Ethanol [webbook.nist.gov]

- 22. shimadzu.com [shimadzu.com]

- 23. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]

- 24. scs.illinois.edu [scs.illinois.edu]

- 25. researchgate.net [researchgate.net]

- 26. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure of N-Decylaminoethanol

Prepared by: Gemini, Senior Application Scientist

Preamble: Deconstructing the Amphiphile

N-Decylaminoethanol is a molecule of significant interest in material science and pharmaceutical development. Its structure, though seemingly straightforward, presents a duality that is key to its function. At its core, it is an amphiphile, possessing a distinct hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This guide eschews a conventional layout to instead explore the molecule from first principles: how its constituent parts dictate its synthesis, how its complete structure is rigorously confirmed through modern spectroscopy, and how this structure underpins its applications in advanced drug delivery systems. We will proceed with the logic of a research and development workflow, from synthesis and characterization to application.

Molecular Identity and Physicochemical Landscape

Before any experimental work, a thorough understanding of the molecule's fundamental properties is paramount. These data points are not mere trivia; they inform choices in solvent selection, purification methods, and potential biological interactions.

Table 1: Core Physicochemical Properties of N-Decylaminoethanol [1]

| Property | Value | Significance for Research & Development |

| IUPAC Name | 2-(decylamino)ethanol | Unambiguous chemical identifier. |

| CAS Number | 15196-28-8 | Critical for database searches and regulatory compliance. |

| Molecular Formula | C₁₂H₂₇NO | Provides the elemental composition. |

| Molecular Weight | 201.35 g/mol | Essential for all stoichiometric calculations in synthesis. |

| XLogP3-AA | 3.6 | Indicates significant lipophilicity; predicts partitioning into non-polar environments and membranes. |

| Hydrogen Bond Donors | 2 (O-H and N-H) | Implies potential for strong intermolecular interactions, affecting viscosity and solubility. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Contributes to its ability to interact with polar solvents and biological molecules. |

| Rotatable Bond Count | 11 | High conformational flexibility, particularly in the decyl chain. |

The molecule's structure consists of two primary domains: a long, flexible ten-carbon alkyl chain (the decyl group) which forms the hydrophobic tail, and a polar ethanolamine head group containing a secondary amine and a primary alcohol. This amphiphilic nature is the cornerstone of its utility as a surfactant and a component in drug delivery vehicles.[2][3]

Synthesis and Purification: From Precursors to Pure Compound

The most direct and industrially scalable synthesis of N-Decylaminoethanol involves the nucleophilic substitution of a haloalkanol by a primary amine. This method is chosen for its high atom economy and the availability of commercial-grade starting materials.

Causality of Experimental Design

The selected pathway is the N-alkylation of ethanolamine with a decyl halide, or conversely, the reaction of decylamine with a 2-haloethanol like 2-chloroethanol. The latter is often preferred as the primary amine (decylamine) is a stronger nucleophile than the primary alcohol of ethanolamine, reducing the likelihood of O-alkylation side products. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A non-protic solvent is chosen to prevent side reactions with the reactants.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis and purification of N-Decylaminoethanol.

Detailed Experimental Protocol: Synthesis

-

Reactor Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with decylamine (15.7 g, 0.1 mol), 2-chloroethanol (8.8 g, 0.11 mol, 1.1 eq), and anhydrous sodium carbonate (12.7 g, 0.12 mol, 1.2 eq).

-

Solvent Addition: Add 250 mL of acetonitrile as the reaction solvent. The use of a polar aprotic solvent facilitates the Sₙ2 reaction mechanism.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol mobile phase. The reaction is typically complete within 24 hours.

-

Initial Work-up: After cooling to room temperature, filter the reaction mixture to remove sodium carbonate and the sodium chloride byproduct.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product is purified by vacuum distillation to yield N-Decylaminoethanol as a clear, viscous liquid.

Molecular Structure Elucidation: A Spectroscopic Approach

Confirming the covalent structure of the synthesized product is the most critical step for validation. A multi-spectroscopic approach provides unambiguous evidence, with each technique offering a unique piece of the structural puzzle. As experimental spectra for this specific molecule are not widely published, this section details the expected results based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data Summary

Table 2: Predicted Spectroscopic Data for N-Decylaminoethanol

| Technique | Feature | Predicted Value / Observation | Structural Assignment |

| IR Spectroscopy | Broad Stretch | 3300-3400 cm⁻¹ | O-H and N-H stretching (often overlapping) |

| Sharp Stretches | 2850-2960 cm⁻¹ | C-H stretching (alkyl chain) | |

| Stretch | 1050-1150 cm⁻¹ | C-O stretching (primary alcohol) | |

| ¹H NMR | Triplet | ~0.88 ppm (3H) | -CH₃ (Terminal methyl of decyl chain) |

| (Predicted, CDCl₃) | Broad Multiplet | ~1.26 ppm (14H) | -(CH₂)₇- (Bulk methylene of decyl chain) |

| Multiplet | ~1.50 ppm (2H) | -CH₂-CH₂-N- (Methylene β to Nitrogen) | |

| Triplet | ~2.65 ppm (2H) | -CH₂-N- (Methylene α to Nitrogen) | |

| Triplet | ~2.75 ppm (2H) | -N-CH₂-CH₂-OH (Methylene α to Nitrogen) | |

| Triplet | ~3.65 ppm (2H) | -CH₂-OH (Methylene α to Oxygen) | |

| Broad Singlet | Variable (2H) | -OH and -NH protons (exchangeable) | |

| ¹³C NMR | Signal | ~14.1 ppm | -CH₃ (Terminal methyl) |

| (Predicted, CDCl₃) | Multiple Signals | ~22.7-31.9 ppm | -(CH₂)₈- (Decyl chain carbons) |

| Signal | ~50.5 ppm | -CH₂-N- (Decyl chain, α to N) | |

| Signal | ~52.0 ppm | -N-CH₂-CH₂-OH (Ethanolamine, α to N) | |

| Signal | ~60.5 ppm | -CH₂-OH (Ethanolamine, α to O) | |

| Mass Spec. (EI) | Molecular Ion | m/z = 201 | [C₁₂H₂₇NO]⁺• |

| Base Peak | m/z = 44 | [CH₂=NH-CH₂]⁺• (α-cleavage product) | |

| Key Fragment | m/z = 172 | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) | |

| Key Fragment | m/z = 58 | [CH₂=CH-OH]⁺• (Rearrangement product) |

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~15-20 mg of purified N-Decylaminoethanol in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹H NMR Interpretation Rationale: The chemical shifts are dictated by the electronic environment.[4] Protons on carbons adjacent to the electronegative nitrogen and oxygen atoms (-CH₂-N- and -CH₂-OH) are deshielded and thus appear downfield (at higher ppm values) compared to the protons of the alkyl chain.[5] The terminal methyl group is the most shielded and appears furthest upfield. Splitting patterns follow the n+1 rule, allowing for confirmation of neighboring protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment. A longer acquisition time (e.g., 256 scans) is typically needed due to the low natural abundance of ¹³C.

-

¹³C NMR Interpretation Rationale: Similar to ¹H NMR, carbons bonded to nitrogen and oxygen are deshielded and appear at higher chemical shifts.[6] The predictable clustering of the main alkyl chain carbons provides a clear signature for the decyl group.

Protocol 2: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in methanol into an Electron Ionization (EI) mass spectrometer, typically via direct infusion or GC-MS.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 30-250.

-

Interpretation Rationale: Under EI conditions, the molecule will ionize and fragment in a predictable manner. The molecular ion peak at m/z=201 confirms the molecular weight. The most favorable fragmentation is alpha-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom (nitrogen).[7] The loss of the largest alkyl radical is preferred, but cleavage on the ethanolamine side is also diagnostic. The most stable carbocation formed will typically be the base peak. For secondary amines, the fragment [CH₂=NH-CH₂]⁺• at m/z=44 is a very common and indicative base peak.[7][8]

Application in Drug Delivery Systems

The validated amphiphilic structure of N-Decylaminoethanol makes it a highly effective excipient in pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs).[3][9]

Mechanism of Action in Nanoparticle Formation

When dispersed in an aqueous medium above its critical micelle concentration (CMC), N-Decylaminoethanol molecules self-assemble into supramolecular structures such as micelles or liposomes.[10] The hydrophobic decyl tails aggregate to form a non-polar core, shielding themselves from the water, while the hydrophilic ethanolamine heads form an outer shell that interfaces with the aqueous phase. This process can be exploited to encapsulate lipophilic drugs within the core, effectively solubilizing them in an aqueous formulation.

Diagram: Self-Assembly into a Drug-Loaded Micelle

Caption: Encapsulation of a lipophilic drug (API) within a micelle formed by N-Decylaminoethanol.

Role as a Transdermal Permeation Enhancer

The stratum corneum, the outermost layer of the skin, is a significant barrier to drug absorption. N-Decylaminoethanol can function as a permeation enhancer. Its decyl chain can transiently and reversibly disrupt the highly ordered lipid bilayers of the stratum corneum, creating pathways for drug molecules to penetrate more easily.[11][12] Its polar head group ensures compatibility with both the skin surface and the drug formulation. This dual action makes it a candidate for use in transdermal patches and topical creams to improve the systemic or local delivery of APIs.[13]

Safety and Handling

As with all alkylaminoethanols, N-Decylaminoethanol requires careful handling. Based on data for structurally similar compounds, it is expected to be corrosive and may cause skin and eye burns upon direct contact.

Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

-

Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents. Keep the container tightly sealed.

Conclusion

The molecular structure of N-Decylaminoethanol, characterized by its amphiphilic nature, is the definitive source of its functionality. Its long alkyl chain and polar amino-alcohol head group govern its synthesis, its predictable behavior in spectroscopic analysis, and its valuable role as a surfactant and permeation enhancer in advanced pharmaceutical formulations. A thorough understanding of this structure-function relationship, validated by the rigorous analytical protocols outlined herein, is essential for its effective and safe application in research and drug development.

References

-

Li, Z., & Yan, C. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

- Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Surfactants and Detergents.

-

ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]

- BenchChem. (2025). A Comparative Analysis of 2-(Dodecylamino)

-

ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]

- Nikolova, N., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Jonas, S., & Kuhn, S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Abraham, R. J. (n.d.). PREDICTING NMR CHEMICAL SHIFTS. The University of Liverpool Repository.

- Williams, A. J., et al. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry.

- Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences.

-

NIST. (n.d.). N,N-Dimethylaminoethanol. NIST WebBook. [Link]

-

PCCA. (2022). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. [Link]

-

Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine. [Link]

- Alkhawaldeh, K., & Al-Dhuraibi, A. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine.

- Metcalfe, E. (2014). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000149). [Link]

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 2-(Decylamino)ethanol. PubChem Compound Database. [Link]

- Cooper, E. R. (1984). The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. Journal of Pharmaceutical Sciences.

-

meriSTEM. (2021). NMR of ethanol with ¹H and ¹³C. YouTube. [Link]

- Singh, I., et al. (2020).

- Al-Sbiei, A., et al. (2024). Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions. MDPI.

- Google Patents. (n.d.). Preparation method of N, N-diethyl ethylenediamine.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Kumar, L. (2024). Ethosomes as a carrier for transdermal drug delivery system: methodology and recent developments. Pharmaceutical Research.

- El-Nabarawi, M. A., et al. (2023). Ultradeformable nanocarriers for efficient transdermal drug delivery. Bulletin of the Faculty of Pharmacy Cairo University.

- Herman, A., & Herman, A. P. (2016).

- Li, Z., & Yan, C. (2020).

-

Hancock, E. M., & Cope, A. C. (n.d.). 2-isopropylaminoethanol. Organic Syntheses Procedure. [Link]

-

NIST. (n.d.). N,N-Diethyl-2-aminoethanol. NIST WebBook. [Link]

- Google Patents. (n.d.). Synthetic method of diethylaminoethoxyethanol.

-

NIST. (n.d.). N,N-Diethyl-2-aminoethanol. NIST WebBook. [Link]

-

NIST. (n.d.). N,N-Diethyl-2-aminoethanol. NIST WebBook. [Link]

Sources

- 1. 2-(Decylamino)ethanol | C12H27NO | CID 4060908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. THE PCCA BLOG | COVID-19 & Vertigo Could Betahistine Be A Good Op [pccarx.com]

- 3. asianpharmtech.com [asianpharmtech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. N,N-Dimethylaminoethanol [webbook.nist.gov]

- 9. Biosurfactants as a Novel Additive in Pharmaceutical Formulations: Current Trends and Future Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethosomes as a carrier for transdermal drug delivery system: methodology and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bfopcu.eg.net [bfopcu.eg.net]

- 13. mdpi.com [mdpi.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of N-Decylaminoethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unseen Interactions

In the realm of pharmaceutical sciences and advanced material development, the precise control over the solubility of active pharmaceutical ingredients (APIs) and functional molecules is paramount. N-Decylaminoethanol, a long-chain amino alcohol, presents a unique molecular architecture that finds applications ranging from a precursor in synthesis to a component in novel drug delivery systems. Its solubility behavior in various organic solvents dictates its utility, formulation feasibility, and ultimately, its efficacy. This technical guide provides a comprehensive exploration of the principles governing the solubility of N-Decylaminoethanol, predictive methodologies to estimate its behavior in the absence of extensive empirical data, and a detailed protocol for its experimental determination. As Senior Application Scientists, our goal is to not only provide data but to illuminate the underlying physicochemical principles that drive solubility, empowering researchers to make informed decisions in their experimental designs.

The Molecular Profile of N-Decylaminoethanol: A Duality of Character

N-Decylaminoethanol (C₁₂H₂₇NO) is an amphiphilic molecule, possessing both a nonpolar, hydrophobic decyl chain and a polar, hydrophilic aminoethanol head group.[1] This dual nature is the primary determinant of its solubility across a spectrum of organic solvents.

-

The Hydrophobic Tail: The ten-carbon alkyl chain (C₁₀H₂₁) is a significant contributor to the molecule's nonpolar character. This long hydrocarbon tail favors interactions with nonpolar, aprotic solvents through van der Waals forces.

-

The Polar Head: The aminoethanol group (-NH(CH₂)₂OH) is capable of both hydrogen bond donation (from the hydroxyl and amine groups) and acceptance (at the nitrogen and oxygen atoms).[1] This functionality promotes solubility in polar and protic solvents.

This inherent amphiphilicity suggests that the solubility of N-Decylaminoethanol will not be a simple case of "like dissolves like," but rather a nuanced interplay of intermolecular forces.

Theoretical Frameworks for Predicting Solubility

In the absence of a comprehensive experimental solubility dataset for N-Decylaminoethanol, theoretical models provide a robust framework for prediction and solvent selection. The principle of "like dissolves like" can be quantified using solubility parameters.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters (HSP) offer a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3][4] The fundamental principle is that substances with similar HSP values are likely to be miscible.[2][3]

While the exact HSP values for N-Decylaminoethanol are not published, we can estimate them based on its structure and compare them to the known HSP of various organic solvents to predict solubility. The long alkyl chain will contribute significantly to the δD value, while the aminoethanol head will influence the δP and δH values.

A Predictive Solubility Map for N-Decylaminoethanol

The following table provides a qualitative prediction of the solubility of N-Decylaminoethanol in a range of common organic solvents, based on the principles of intermolecular forces and an estimation of its HSP profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aprotic | Hexane, Toluene | Moderate to Good | The long decyl chain will interact favorably with these solvents via dispersion forces. However, the polar head group may limit infinite miscibility. |

| Polar, Aprotic | Acetone, Ethyl Acetate | Good to Very Good | These solvents can engage in dipole-dipole interactions with the aminoethanol head group and have some capacity to accommodate the nonpolar tail. |

| Polar, Protic | Ethanol, Methanol | Very Good | The ability of these solvents to act as both hydrogen bond donors and acceptors will lead to strong interactions with the aminoethanol head group. The smaller alkyl chains of these alcohols can also interact with the decyl chain. |

| Highly Polar, Protic | Water | Poor | While the aminoethanol head is hydrophilic, the long, hydrophobic decyl chain will dominate, leading to low water solubility.[5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good | These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the N-Decylaminoethanol molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate formulation and process development. The following isothermal equilibrium method is a robust and widely accepted technique.[6][7]

Principle of the Isothermal Equilibrium Method

An excess of the solute (N-Decylaminoethanol) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically. This method ensures that the measured solubility represents the true thermodynamic equilibrium.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-Decylaminoethanol solubility.

Caption: Experimental workflow for the determination of N-Decylaminoethanol solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

N-Decylaminoethanol (purity >98%)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector. Alternatively, a gravimetric method can be employed.

Procedure:

-

Preparation of Stock Standards (for GC/HPLC analysis):

-

Accurately prepare a series of standard solutions of N-Decylaminoethanol in the solvent of interest at known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of N-Decylaminoethanol to a series of vials containing a known volume or mass of the organic solvent. An excess is visually confirmed by the presence of undissolved material.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24 to 48 hours). The equilibration time should be validated by taking measurements at different time points until the concentration plateaus.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.[6]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Analysis:

-

Chromatographic Method (GC/HPLC):

-

Accurately dilute a known aliquot of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the chromatograph and record the response.

-

Using the calibration curve, determine the concentration of N-Decylaminoethanol in the diluted sample.

-

Back-calculate the concentration in the original saturated solution.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume or mass of the filtered saturated solution into the pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of N-Decylaminoethanol.

-

Once the solvent is completely removed, reweigh the vial containing the N-Decylaminoethanol residue.

-

The mass of the residue divided by the initial volume or mass of the solution gives the solubility.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/100g of solvent, or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Factors Influencing the Solubility of N-Decylaminoethanol

Several factors can influence the solubility of N-Decylaminoethanol in organic solvents:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the intended application involves temperature variations.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A solvent that can effectively solvate both the hydrophobic tail and the hydrophilic head will exhibit the highest solubilizing capacity.

-

Presence of Water: Trace amounts of water in organic solvents can significantly impact the solubility of N-Decylaminoethanol, potentially by forming hydrogen bonds with the aminoethanol head group.

-

pH (in protic solvents): In protic solvents, the pH can influence the ionization state of the amine group. At lower pH, the amine will be protonated, forming a salt that may have different solubility characteristics.

Conclusion: A Predictive and Practical Approach

While a comprehensive public database for the solubility of N-Decylaminoethanol in all organic solvents is not yet available, a strong predictive understanding can be achieved through the application of fundamental principles of intermolecular interactions and theoretical frameworks like Hansen Solubility Parameters. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By combining theoretical prediction with empirical validation, researchers and drug development professionals can confidently navigate the solution landscape of N-Decylaminoethanol, unlocking its full potential in their respective fields.

References

-

IUPAC-NIST Solubility Data Series. (2012). Journal of Physical and Chemical Reference Data. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]

-

Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 487-489. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4060908, 2-(Decylamino)ethanol. [Link]

-

ResearchGate. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. paint.org [paint.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

An In-depth Technical Guide to N-Decylaminoethanol (CAS: 15196-28-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of a Lipidic Amino Alcohol

N-Decylaminoethanol, a long-chain amino alcohol, is a molecule of increasing interest within the scientific community, particularly in the realm of drug development and parasitology. Its amphiphilic nature, combining a polar amino-alcohol head with a lipophilic ten-carbon tail, bestows upon it unique physicochemical properties that are being explored for a variety of applications. This guide provides a comprehensive technical overview of N-Decylaminoethanol, from its fundamental chemical characteristics and synthesis to its known biological activities and potential therapeutic applications, with a special focus on its promising role as an antileishmanial agent.

Section 1: Physicochemical Properties and Molecular Structure

N-Decylaminoethanol, also known as 2-(Decylamino)ethanol or N-Decyl Ethanolamine, is an organic compound with the chemical formula C₁₂H₂₇NO.[1] Its structure features a decyl group, a straight-chain alkyl group with ten carbon atoms, attached to an amino group, which in turn is connected to a two-carbon ethanol backbone. This unique molecular architecture results in an amphiphilic molecule, capable of interacting with both polar and nonpolar environments, a key characteristic underpinning its potential applications in areas such as surfactants, emulsifiers, and drug delivery systems.

Table 1: Physicochemical Properties of N-Decylaminoethanol

| Property | Value | Source |

| CAS Number | 15196-28-8 | [1] |

| Molecular Formula | C₁₂H₂₇NO | [1] |

| Molecular Weight | 201.35 g/mol | [1] |

| Appearance | White solid or colorless to pale yellow liquid | |

| Boiling Point | 308.7 °C at 760 mmHg | |

| Density | 0.864 g/cm³ | |

| Solubility | Moderately soluble in water, with solubility influenced by pH and temperature. |

Section 2: Synthesis and Manufacturing

The synthesis of N-Decylaminoethanol can be achieved through the reaction of decylamine with ethylene oxide. This reaction is analogous to the industrial production of other N-alkylethanolamines.

Proposed Synthesis Workflow

Sources

understanding the amphiphilic nature of N-Decylaminoethanol

An In-depth Technical Guide to the Amphiphilic Nature of N-Decylaminoethanol

Foreword: The Duality of Design in Molecular Science

In the realm of drug development and materials science, few molecular architectures are as fundamentally crucial as the amphiphile. These molecules, possessing a dual nature with distinct hydrophilic and hydrophobic regions, are the architects of self-assembly, forming the very basis of cellular membranes and sophisticated drug delivery vehicles. N-Decylaminoethanol is a quintessential example of this class, a seemingly simple molecule whose behavior in aqueous environments provides a powerful platform for innovation. This guide moves beyond a mere description of its properties to offer a deeper understanding of its amphiphilic character, grounded in the principles of physical chemistry and guided by the practicalities of laboratory application. As a Senior Application Scientist, my objective is to illuminate not just the "what" but the "why"—the causal relationships that govern its function and the self-validating methodologies required to harness its potential.

Molecular Architecture: The Genesis of Amphiphilicity

The behavior of N-Decylaminoethanol is a direct consequence of its molecular structure. It is comprised of two chemically distinct moieties, which dictate its interaction with its environment.

-

The Hydrophobic Tail: A ten-carbon alkyl chain (C10H21-), the "decyl" group, forms the nonpolar, hydrophobic tail. This long hydrocarbon segment is sterically flexible and energetically unfavorable to interact with water. In an aqueous medium, water molecules must form ordered "cages" around this greasy tail, a state that is entropically penalized. This phenomenon, known as the hydrophobic effect, is the primary driving force for the self-assembly of amphiphilic molecules.[1]

-

The Hydrophilic Head: An aminoethanol group (-NH(CH2)2OH) constitutes the polar, hydrophilic head. This region contains a secondary amine and a primary alcohol, both of which are capable of forming hydrogen bonds with water molecules.[2] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the hydrogen atoms on the amine and hydroxyl groups act as donors.[2] This favorable interaction anchors the headgroup in the aqueous phase.

This intramolecular duality is the defining characteristic of N-Decylaminoethanol's amphiphilicity.

Caption: Molecular structure of N-Decylaminoethanol.

Physicochemical Properties

A quantitative understanding of the molecule's properties is essential for its application.

| Property | Value | Source |

| Molecular Formula | C12H27NO | [2] |

| Molecular Weight | 201.35 g/mol | [2] |

| Appearance | White Solid | [3] |

| XLogP3-AA | 3.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The XLogP3-AA value of 3.6 indicates a significant hydrophobicity, reinforcing the influence of the decyl chain.

Self-Assembly in Aqueous Media: The Formation of Micelles

When N-Decylaminoethanol is introduced into an aqueous solution, its amphiphilic nature dictates a fascinating process of self-organization.[1] At very low concentrations, the molecules exist as individual monomers, some of which will adsorb at the air-water interface to reduce the system's overall free energy.

As the concentration increases, a point is reached where the bulk solution becomes saturated with monomers. To continue minimizing the unfavorable contact between the hydrophobic tails and water, the molecules spontaneously assemble into supermolecular structures called micelles.[4][5] This process is a cornerstone of colloid science.[1]

The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile at which the formation of micelles becomes thermodynamically favorable.[6][7] Below the CMC, the molecules exist predominantly as monomers. Above the CMC, any additional amphiphile molecules added to the system will preferentially form new micelles rather than increasing the monomer concentration.[6] This transition is not abrupt but occurs over a narrow concentration range.

The CMC is a crucial parameter, as it defines the threshold for many of the surfactant's most useful properties, including solubilization and detergency. For N-alkyl aminoethanol derivatives, the CMC is strongly dependent on the length of the alkyl chain; a longer chain leads to greater hydrophobicity and thus a lower CMC.[8]

Caption: Workflow for CMC determination using the pyrene fluorescence method.

Protocol 2: Micelle Size Characterization via Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. [9]Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly. By analyzing the autocorrelation of these fluctuations, the diffusion coefficient can be calculated, which is then converted into a mean hydrodynamic diameter (Z-average) and a polydispersity index (PDI) via the Stokes-Einstein equation. [4] Methodology:

-

Sample Preparation:

-

Prepare a solution of N-Decylaminoethanol at a concentration significantly above the determined CMC (e.g., 10x CMC) to ensure a robust micellar population.

-

Use a solvent that has been filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and other contaminants that would interfere with the measurement.

-

Filter the final micellar solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette. This step is critical to remove any large aggregates or dust.

-

-

Instrument Setup:

-

Set the instrument parameters according to the solvent (e.g., water viscosity and refractive index) and the experimental temperature (e.g., 25°C).

-

Allow the sample to thermally equilibrate within the instrument for several minutes.

-

-

Measurement:

-

Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

-

Analyze the correlation function. A good-quality measurement will show a smooth, single-exponential decay.

-

-

Data Analysis:

-

Report the Z-average diameter (nm) as the primary measure of micelle size.

-

Report the Polydispersity Index (PDI). A PDI value below 0.2 is typically indicative of a monodisperse population of micelles.

-

Examine the intensity, volume, and number distributions to check for the presence of secondary populations or aggregates.

-

Protocol 3: Visualization of Micelle Morphology via Transmission Electron Microscopy (TEM)

Causality: TEM provides direct visualization of nanoscale structures by transmitting a beam of electrons through an ultrathin sample. To visualize micelles, which have low intrinsic electron contrast, a negative staining technique is employed. A heavy metal stain (e.g., uranyl acetate) surrounds the micelles, creating a dark background against which the unstained, electron-transparent micelles can be clearly seen.

Methodology:

-

Sample Preparation:

-

Prepare a solution of N-Decylaminoethanol at a concentration above the CMC (e.g., 10x CMC) in a volatile buffer (e.g., ammonium acetate) or ultrapure water.

-

-

Grid Preparation:

-

Place a drop of the micellar solution onto a carbon-coated TEM grid for 1-2 minutes.

-

Blot away the excess liquid from the edge of the grid using filter paper.

-

-

Negative Staining:

-

Immediately place a drop of a negative stain solution (e.g., 2% aqueous uranyl acetate) onto the grid for 1-2 minutes.

-

Blot away the excess stain completely.

-

Allow the grid to air-dry thoroughly.

-

-

Imaging:

-

Image the grid in a TEM at an appropriate magnification (e.g., 50,000x to 200,000x).

-

Acquire multiple images from different areas of the grid to ensure the observed morphology is representative.

-

-

Data Analysis:

-

Observe the morphology of the aggregates (e.g., spherical, worm-like).

-

Use the microscope's software to measure the diameters of a large number of individual micelles to obtain a size distribution.

-

Conclusion

N-Decylaminoethanol serves as a model system for understanding the fundamental principles of amphiphilicity. Its well-defined hydrophobic tail and hydrophilic headgroup drive predictable self-assembly in aqueous solutions, leading to the formation of micelles above a characteristic CMC. This behavior, coupled with its ability to interact with and perturb lipid bilayers, makes it a molecule of significant interest for applications ranging from detergency to advanced drug delivery. The true measure of scientific integrity, however, lies not in simply knowing these properties but in the ability to reliably and reproducibly characterize them. The experimental frameworks provided herein are designed to be self-validating systems, ensuring that researchers can confidently probe and harness the powerful dual nature of this amphiphile.

References

-

Self-Assembly of Amphiphiles into Vesicles and Fibrils: Investigation of Structure and Dynamics Using Spectroscopy and Microscopy Techniques. Langmuir - ACS Publications. Available from: [Link]

-